4'-Piperidinoacetophenone
Description
Contextualizing 4'-Piperidinoacetophenone within Heterocyclic Chemistry Research
Heterocyclic compounds, which are cyclic structures containing at least two different elements as members of the ring, form a cornerstone of organic chemistry. ajrconline.orguomus.edu.iq They represent a significant portion of all known organic compounds and are integral to the structure of many biologically important molecules, including nucleic acids and a majority of pharmaceutical drugs. ajrconline.org
Significance of Acetophenone (B1666503) and Piperidine (B6355638) Moieties in Advanced Chemical Research
The two core components of this compound, the acetophenone and piperidine moieties, each carry significant weight in the field of chemical research.
The acetophenone moiety, the simplest aromatic ketone, is a versatile building block in organic synthesis. nih.govwikipedia.org It serves as a precursor for a wide array of other compounds and is utilized in the synthesis of various resins and fragrances. wikipedia.org In the pharmaceutical industry, acetophenone and its derivatives are crucial intermediates in the production of a range of therapeutic agents. flavorfrenzy.com The chemical reactivity of the ketone group and the stability of the aromatic ring make it an ideal starting point for constructing more complex molecular architectures. nih.gov
The piperidine moiety is a saturated heterocycle that is a fundamental structural unit in a vast number of alkaloids and pharmaceuticals. researchgate.netresearchgate.net Its presence in a molecule can significantly influence properties such as basicity, lipophilicity, and conformational flexibility. The piperidine scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This has led to its incorporation into drugs with a wide range of activities, including anticancer, antiviral, and analgesic agents. researchgate.netnih.govijnrd.org
The combination of these two moieties in this compound creates a molecule with a unique profile, offering a scaffold for further chemical exploration and derivatization.
Overview of Current Academic Research Trajectories for the this compound Scaffold
Current academic research involving the this compound scaffold is primarily focused on the synthesis of novel derivatives and the investigation of their potential applications. Researchers are exploring how modifications to both the piperidine and acetophenone parts of the molecule can fine-tune its properties.
One significant area of investigation is the synthesis of various derivatives to explore their biological activities. For instance, research has been conducted on the synthesis of this compound oximes and their O-acyl derivatives. alljournals.cn The synthesis of thiosemicarbazone derivatives of related piperidin-4-ones has also been a subject of study, with these compounds being screened for their in vitro antibacterial and antifungal activities. biomedpharmajournal.org
Furthermore, the this compound structure serves as a valuable scaffold for creating more complex molecules with potential therapeutic applications. The development of novel compounds based on this scaffold allows for the exploration of structure-activity relationships, which is a critical aspect of drug discovery. nih.gov The versatility of the acetophenone group for further reactions, combined with the established significance of the piperidine ring, makes this scaffold a continuing subject of interest in synthetic and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-piperidin-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMZZYSPSGHBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074433 | |
| Record name | 4'-Piperidinoacetophenone | |
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Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10342-85-5 | |
| Record name | 4′-Piperidinoacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(4-(Piperidin-1-yl)phenyl)ethan-1-one | |
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| Record name | 10342-85-5 | |
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| Record name | 4'-Piperidinoacetophenone | |
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| Record name | 1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |
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Advanced Synthetic Methodologies and Chemical Transformations
Regioselective and Stereoselective Synthesis of 4'-Piperidinoacetophenone Derivatives
The precise control of reaction outcomes is a cornerstone of modern synthetic chemistry. For this compound derivatives, achieving regioselectivity and stereoselectivity is crucial for tailoring the properties of the final molecules.
Microwave-Assisted Synthetic Approaches and Optimization for this compound Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been successfully applied to the synthesis of chalcones derived from heterocyclic ketones, such as 4-morpholinoacetophenone, which is structurally analogous to this compound. In a comparative study, the synthesis of morpholine-based chalcones was carried out using both conventional heating and microwave irradiation. The microwave-assisted method consistently demonstrated significantly shorter reaction times and higher product yields nih.gov.
The optimization of microwave-assisted synthesis involves fine-tuning parameters such as microwave power and reaction time to maximize the yield of the desired product. For instance, in the synthesis of 4,4'-dihydroxychalcone, the optimal microwave power was found to be 750W for a reaction time of 90 seconds, resulting in a yield of 82% asianpubs.org. Similar optimization strategies can be applied to the synthesis of this compound derivatives to enhance efficiency.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Morpholine-Based Chalcones nih.gov
| Compound | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |
| C1 | 6 | 72 | 5 | 85 |
| C2 | 8 | 68 | 7 | 82 |
| C3 | 7 | 70 | 6 | 83 |
| C4 | 9 | 65 | 8 | 78 |
| C5 | 10 | 62 | 9 | 75 |
This table is generated based on data for morpholine-based chalcones, which are structurally similar to piperidinoacetophenone derivatives and illustrate the advantages of microwave-assisted synthesis.
Claisen-Schmidt Condensation Pathways for Functionalized Chalcone (B49325) Derivatives from this compound
The Claisen-Schmidt condensation is a fundamental reaction in organic chemistry for the synthesis of chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde wikipedia.orgjetir.orgscispace.com. In the context of this compound, this pathway allows for the introduction of a wide variety of substituents on the second aromatic ring, leading to a diverse library of functionalized chalcone derivatives.
For instance, a series of 4'-amino chalcones were synthesized by the Claisen-Schmidt condensation of 4-aminoacetophenone with various substituted aromatic aldehydes semanticscholar.orgresearchgate.net. This approach is directly applicable to this compound. Similarly, the synthesis of chalcones from 4-Boc-piperidone demonstrates the utility of this reaction for creating complex heterocyclic structures nih.gov. The reaction is typically carried out in an alcoholic solvent with a base such as sodium hydroxide (B78521) or potassium hydroxide nih.gov.
Table 2: Synthesis of 4'-Amino Chalcones via Claisen-Schmidt Condensation semanticscholar.org
| Compound | Ar | Yield (%) |
| 3a | C₆H₅ | 78 |
| 3b | 4-Cl-C₆H₄ | 82 |
| 3c | 4-OCH₃-C₆H₄ | 85 |
| 3d | 4-N(CH₃)₂-C₆H₄ | 88 |
| 3e | 2-Cl-C₆H₄ | 75 |
| 3f | 2,4-di-Cl-C₆H₄ | 72 |
| 3g | 3,4,5-tri-OCH₃-C₆H₄ | 80 |
| 3h | 2-NO₂-C₆H₄ | 68 |
This table showcases the synthesis of chalcones from 4-aminoacetophenone, a compound structurally related to this compound, illustrating the versatility of the Claisen-Schmidt condensation.
Synthesis of O-Acyloxime Derivatives of this compound Oxime
Oximes, formed by the reaction of ketones with hydroxylamine (B1172632), are versatile intermediates in organic synthesis. The oxime of this compound can be further functionalized to yield O-acyloxime derivatives. The synthesis of acetophenone (B1666503) oximes is a well-established procedure, typically involving the reaction of the corresponding acetophenone with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide arpgweb.comarpgweb.com.
Once the this compound oxime is prepared, it can be converted to its O-acyloxime derivative through esterification with an appropriate acylating agent, such as an acid chloride or anhydride (B1165640) arpgweb.com. For example, the reaction of acetophenone oximes with terphthaloyl chloride in a 2:1 molar ratio under mild basic conditions yields the corresponding terphthaloyl oxime esters arpgweb.comarpgweb.com. This method provides a general pathway for the synthesis of a variety of O-acyloxime derivatives of this compound oxime.
Green Chemistry Principles in the Synthesis of this compound and its Analogues
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances biointerfaceresearch.com. These principles are increasingly being applied to the synthesis of this compound and its derivatives to create more sustainable and environmentally friendly methods.
Solvent-Free and Catalytic Systems for Sustainable Production
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often facilitated by grinding or microwave irradiation, offer a more environmentally benign alternative to traditional solvent-based synthesis propulsiontechjournal.comresearchgate.net. The Claisen-Schmidt condensation, for example, can be carried out under solvent-free conditions by grinding the reactants with a solid base like sodium hydroxide, often leading to high yields of the desired chalcones nih.govrsc.org.
The synthesis of 4-piperidinophenylenone derivatives has been successfully achieved using a microwave-assisted, solvent-free protocol with a solid Cu²⁺/Zeolite catalyst nih.govunisi.it. This approach highlights the synergy between microwave technology and solvent-free conditions in promoting green chemical transformations. Furthermore, the use of heterogeneous catalysts, which can be easily recovered and reused, is another important strategy in green synthesis blucher.com.br.
Mechanistic Studies of Reactions Involving this compound
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The Claisen-Schmidt condensation, a key reaction for synthesizing derivatives of this compound, proceeds through a well-established base-catalyzed mechanism. The reaction begins with the deprotonation of the α-carbon of the acetophenone by a base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product subsequently undergoes dehydration to yield the α,β-unsaturated ketone, or chalcone researchgate.netacs.org.
The presence of the electron-donating piperidino group at the 4'-position of the acetophenone ring influences the reactivity of the molecule. This group increases the electron density of the aromatic ring and can affect the acidity of the α-protons and the nucleophilicity of the resulting enolate. While detailed mechanistic studies specifically on this compound are not extensively reported, the general principles of the Claisen-Schmidt condensation provide a solid framework for understanding its reactivity.
Elucidation of Reaction Pathways and Intermediates in Condensation Reactions
The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a primary method for the synthesis of chalcones from this compound and various aromatic aldehydes. wikipedia.org The reaction is typically base-catalyzed and proceeds through a series of well-defined steps. While specific experimental studies detailing the reaction pathway for this compound are not extensively documented in the reviewed literature, a general mechanism can be inferred from studies on similar substituted acetophenones. dntb.gov.uaescholarship.org
The reaction commences with the deprotonation of the α-carbon of this compound by a base, typically a hydroxide or alkoxide, to form a resonance-stabilized enolate ion. The piperidino group, being a strong electron-donating group, increases the electron density on the phenyl ring and, through resonance, can influence the acidity of the α-protons. This electronic effect is anticipated to impact the rate of enolate formation.
The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate subsequently abstracts a proton from the solvent (often an alcohol or water) to yield a β-hydroxy ketone, also known as an aldol adduct. The final step in the formation of the chalcone is the base-catalyzed dehydration of the aldol adduct. This elimination reaction results in the formation of an α,β-unsaturated ketone, the characteristic structural feature of chalcones.
Kinetic investigations of aldol condensations involving substituted benzaldehydes and acetophenones have revealed that the rate-limiting step is often the final dehydration of the β-hydroxy ketone intermediate to form the conjugated chalcone. escholarship.org This finding is supported by solvent kinetic isotope effect studies, which show that the reactions proceed faster in D₂O than in H₂O. escholarship.org
A generalized reaction pathway for the base-catalyzed Claisen-Schmidt condensation of this compound with a generic aromatic aldehyde (Ar-CHO) is presented below:
Step 1: Enolate Formation
this compound + OH⁻ ⇌ Enolate of this compound + H₂O
Step 2: Nucleophilic Attack
Enolate of this compound + Ar-CHO ⇌ Tetrahedral Alkoxide Intermediate
Step 3: Protonation
Tetrahedral Alkoxide Intermediate + H₂O ⇌ β-Hydroxy Ketone Intermediate + OH⁻
Step 4: Dehydration
β-Hydroxy Ketone Intermediate + OH⁻ ⇌ Chalcone + H₂O + OH⁻
The key intermediates in this reaction pathway are the enolate of this compound, the tetrahedral alkoxide intermediate, and the β-hydroxy ketone intermediate. The relative stability of these intermediates will be influenced by the electronic nature of the substituents on both the acetophenone and the aldehyde.
| Intermediate | Key Structural Features | Role in the Reaction |
|---|---|---|
| Enolate of this compound | Negative charge delocalized between the α-carbon and the carbonyl oxygen. | The primary nucleophile that initiates the carbon-carbon bond formation. |
| Tetrahedral Alkoxide Intermediate | A sp³-hybridized carbon atom bonded to a negatively charged oxygen atom. | The initial product of the nucleophilic attack. |
| β-Hydroxy Ketone Intermediate | Contains both a hydroxyl group and a ketone functional group. | The precursor to the final chalcone product. |
Investigation of Transition States in Synthetic Transformations
The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The study of transition states is fundamental to understanding reaction kinetics and mechanisms. Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for characterizing the geometry and energy of transition states in complex organic reactions. researchgate.net
For the Claisen-Schmidt condensation of this compound, each step of the reaction pathway proceeds through a distinct transition state. The energy of these transition states relative to the reactants and intermediates determines the activation energy and, consequently, the rate of each step.
Theoretical studies on the synthesis of chalcones with various substituents have been conducted to understand the effect of these substituents on the reaction mechanism and kinetics. researchgate.net These studies involve locating the transition states for each elementary step and calculating their energies. researchgate.net
In the context of this compound, the electron-donating piperidino group is expected to have a significant impact on the stability of the transition states. For instance, in the initial deprotonation step, the piperidino group may stabilize the developing negative charge on the enolate, potentially lowering the activation energy for this step.
The transition state for the nucleophilic attack of the enolate on the aldehyde will involve the formation of the new carbon-carbon bond. The geometry of this transition state will be influenced by steric and electronic factors of both reacting species. The electron-donating nature of the piperidino group enhances the nucleophilicity of the enolate, which could lead to a more reactant-like and lower-energy transition state for the nucleophilic attack.
The dehydration step, which is often the rate-determining step, proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism under basic conditions. This involves the formation of an enolate from the β-hydroxy ketone, followed by the expulsion of the hydroxide leaving group. The transition state for the hydroxide elimination will be stabilized by the developing conjugation between the phenyl ring, the carbonyl group, and the newly forming double bond.
The table below summarizes the expected characteristics of the transition states for the key steps in the condensation of this compound, based on general principles and findings from related computational studies.
| Reaction Step | Transition State Characteristics | Expected Influence of the Piperidino Group |
|---|---|---|
| Enolate Formation | Stretching of the α-C-H bond and partial negative charge development on the α-carbon. | Stabilization of the transition state through electron donation, potentially lowering the activation energy. |
| Nucleophilic Attack | Partial formation of the new C-C bond and charge development on the aldehyde oxygen. | Increased nucleophilicity of the enolate may lead to a lower energy transition state. |
| Dehydration (E1cB) | Partial cleavage of the C-OH bond and partial formation of the C=C double bond. | Stabilization of the developing conjugated system, potentially lowering the activation energy of this rate-determining step. |
While these elucidations are based on established mechanisms for the Claisen-Schmidt condensation, further dedicated computational and experimental studies on this compound are necessary to precisely map out the reaction coordinates and quantitatively determine the energies of the intermediates and transition states involved in its synthetic transformations.
Advanced Spectroscopic and Structural Elucidation of 4 Piperidinoacetophenone and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4'-piperidinoacetophenone. nih.gov By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. libretexts.orgchemguide.co.uk
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the different chemical environments of the hydrogen atoms. The number of signals corresponds to the number of non-equivalent protons, the integration of these signals reveals the ratio of protons in each environment, and the splitting patterns (singlets, doublets, triplets, etc.) give information about the number of neighboring protons, following the n+1 rule. libretexts.orgchemguide.co.uk For instance, the presence of signals in the aromatic region (typically 6.0-9.0 ppm) would confirm the benzene (B151609) ring, with the number of protons attached to the ring indicated by the integration. chemguide.co.uk
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers direct insight into the carbon skeleton of the molecule. bhu.ac.in Generally, each non-equivalent carbon atom produces a distinct signal. bhu.ac.in Proton-decoupled ¹³C NMR spectra, where the coupling between carbon and hydrogen atoms is removed, result in a simplified spectrum with single peaks for each carbon, which aids in structure determination. bhu.ac.in The chemical shifts of the carbon signals provide information about their hybridization and the nature of the attached functional groups. For example, the carbonyl carbon of the acetophenone (B1666503) moiety would be expected to appear at a significantly downfield chemical shift.
A detailed analysis of both ¹H and ¹³C NMR data allows for the complete assignment of all proton and carbon signals in the this compound molecule.
Table 1: Representative ¹³C NMR Spectral Data for this compound spectrabase.com
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | 196.6 |
| Aromatic C (quaternary, attached to N) | 153.2 |
| Aromatic C-H | 130.4, 123.2, 110.1, 109.9 |
| Piperidine (B6355638) CH₂ (adjacent to N) | 55.9, 55.8 |
| Methyl (CH₃) | 26.0 |
Note: Data obtained in Chloroform-d with TMS as a reference. spectrabase.com
Advanced Mass Spectrometry Techniques for Derivative Characterization, including Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Advanced mass spectrometry (MS) techniques are indispensable for the characterization of this compound and its derivatives, providing information on molecular weight and fragmentation patterns. mzcloud.org When coupled with gas chromatography (GC), as in GC-MS, complex mixtures can be separated, and individual components identified. thermofisher.com
GC-MS/MS, or tandem mass spectrometry, offers enhanced selectivity and sensitivity. thermofisher.com This technique is particularly useful for the structural elucidation of derivatives and for quantitative analysis, even at trace levels. thermofisher.comnih.gov In a typical GC-MS/MS experiment, a precursor ion is selected in the first mass spectrometer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass spectrometer. nih.gov This process provides detailed structural information and allows for highly specific detection. thermofisher.com
The fragmentation patterns observed in the mass spectra of this compound derivatives are characteristic of their chemical structures. For example, the study of thiosemicarbazones derived from acetophenones has shown that the fragmentation pathways can be confirmed by GC-MS² analysis. scirp.org The derivatization of molecules prior to MS analysis can also be employed to enhance ionization efficiency and to direct fragmentation in a predictable manner, aiding in structural identification. spectroscopyonline.comnist.gov
Table 2: Key Mass Spectrometry Techniques and Their Applications
| Technique | Primary Information Obtained | Application to this compound Derivatives |
| GC-MS | Molecular weight and fragmentation pattern of volatile compounds. thermofisher.com | Separation and identification of derivatives in a mixture. |
| GC-MS/MS | High-selectivity and high-sensitivity quantitative and structural analysis. thermofisher.com | Trace analysis and detailed structural elucidation of complex derivatives. rsc.org |
| High-Resolution MS (HRAM) | Accurate mass measurement for elemental composition determination. thermofisher.com | Unambiguous identification of unknown derivatives and metabolites. |
Detailed Vibrational Spectroscopy for Functional Group Analysis (e.g., Fourier Transform Infrared Spectroscopy)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups present in this compound. uni-siegen.denanografi.com The principle of this method is based on the absorption of infrared radiation by molecules, which causes vibrations of the chemical bonds at specific frequencies. spectralysbiotech.com The resulting spectrum is a unique molecular "fingerprint" that reveals the presence of different functional groups. spectralysbiotech.com
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts:
C=O Stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹ due to the stretching vibration of the carbonyl group in the acetophenone moiety.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the piperidine ring would appear in the fingerprint region.
Aromatic C-H Stretch: Absorption bands corresponding to the stretching of the carbon-hydrogen bonds on the benzene ring are expected above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the piperidine ring and the methyl group would also be present.
Aromatic C=C Bending: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene ring.
By analyzing the positions, intensities, and shapes of these absorption bands, a detailed picture of the functional groups within the this compound molecule can be constructed. researchgate.net
Table 3: Expected FTIR Absorption Bands for this compound chemicalbook.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | ~1680 |
| Aromatic C=C | Stretch | ~1600, ~1500 |
| Aliphatic C-H | Stretch | ~2850-2950 |
| Aromatic C-H | Stretch | ~3000-3100 |
| C-N | Stretch | ~1100-1300 |
X-ray Crystal Structure Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and, consequently, the atomic positions can be generated. wikipedia.org
Single-crystal X-ray diffraction analysis of this compound would reveal its solid-state conformation, including bond lengths, bond angles, and torsion angles. researchgate.net This information is crucial for understanding how the molecule arranges itself in the crystalline state. The analysis would also elucidate the molecular packing, showing how individual molecules are arranged relative to one another within the crystal lattice. mdpi.com The way molecules pack in a crystal can be influenced by their shape and the intermolecular forces they can form. mdpi.com
The crystal structure provides a direct view of the intermolecular interactions that hold the molecules together in the lattice. nih.gov These interactions can include hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.comnih.gov A detailed analysis of the intermolecular distances and geometries can reveal the nature and strength of these interactions, which are fundamental to the stability and physical properties of the crystal. nih.gov For instance, Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.gov
Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms of this compound derivatives.
Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio within the same crystal lattice. ugr.es This can be a strategy to modify the physical properties of a compound. ugr.espharmacyjournal.inscispace.com Studies involving the co-crystallization of this compound derivatives with other molecules would utilize X-ray diffraction to confirm the formation of a new co-crystal phase and to determine its unique crystal structure. This analysis would reveal how the different components interact and pack in the solid state. rsc.org
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret and assign experimental spectra. Theoretical calculations of vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts for 4'-Piperidinoacetophenone can provide a detailed picture of its molecular structure and bonding.
Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra. researchgate.net Calculations can identify the frequencies corresponding to specific bond stretches, bends, and torsions within the molecule. For this compound, key vibrational modes include the C=O stretch of the ketone, aromatic C-C stretching of the phenyl ring, and various C-H and C-N vibrations of the piperidine (B6355638) ring. Comparing calculated frequencies with experimental data helps confirm the molecular structure. While specific DFT studies on this compound are not widely published, the methodology is well-established for related structures like acetophenone (B1666503) derivatives and fulleropyrrolidines. researchgate.netplos.org
Table 1: Predicted Vibrational Modes for this compound using DFT This table is illustrative and based on functional groups present in the molecule. Precise frequencies would require specific DFT calculations.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Computational Method |
|---|---|---|---|
| Carbonyl (C=O) | Stretching | 1680-1700 | B3LYP/6-31G(d) |
| Aromatic Ring (C=C) | Stretching | 1450-1600 | B3LYP/6-31G(d) |
| Piperidine (C-N) | Stretching | 1020-1250 | B3LYP/6-31G(d) |
| Methyl (C-H) | Asymmetric/Symmetric Stretching | 2850-3000 | B3LYP/6-31G(d) |
| Aromatic (C-H) | Stretching | 3000-3100 | B3LYP/6-31G(d) |
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations can predict the chemical environment of each nucleus, aiding in the assignment of complex experimental NMR spectra. For this compound, calculations would differentiate the protons and carbons of the piperidine ring from those on the aromatic system and the acetyl group. Studies on other nitrogen-containing heterocycles have demonstrated a strong correlation between calculated and experimental shifts. plos.org
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying transition states, intermediates, and the associated activation energies. For this compound, DFT could be used to study reactions such as aldol (B89426) condensations at the acetyl group or electrophilic substitution on the aromatic ring. researchgate.net Computational studies on similar ketone reactions have successfully detailed reaction pathways and explained stereoselectivity by comparing the energetic profiles of different transition states. researchgate.netrsc.org This approach provides a molecular-level understanding of why certain products are favored, guiding the optimization of reaction conditions.
Molecular Dynamics Simulations for Conformational Analysis and Molecular Recognition
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing critical insights into the conformational flexibility and intermolecular interactions of a compound.
Conformational Analysis: The piperidine ring in this compound typically adopts a chair conformation. wikipedia.org Like cyclohexane, it can exist in two distinct chair forms, and MD simulations can explore the energy landscape of this equilibrium. Furthermore, MD can simulate the rotation around the C-N bond connecting the piperidine ring to the phenyl group, identifying the most stable rotational conformers. Studies on similar molecules, such as 4'-hydroxyacetophenone, have successfully used MD to investigate conformational preferences and their impact on crystal packing. nih.govresearchgate.net
Molecular Recognition: If this compound or its derivatives are being investigated for biological activity, MD simulations are essential for studying their interaction with target proteins. mdpi.com Coupled with molecular docking, MD can simulate how the ligand binds within a receptor's active site, assessing the stability of the binding pose and identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) over time. This provides a dynamic picture of molecular recognition that is crucial for drug design.
Quantum Chemical Calculations for Advanced Bonding Analysis
Beyond standard DFT, advanced quantum chemical methods can provide a deeper understanding of the chemical bonding within a molecule. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be applied to this compound to characterize its intramolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and hyperconjugative interactions. For this compound, it could quantify the electron donation from the nitrogen lone pair of the piperidine ring into the π-system of the phenyl ring, an interaction that significantly influences the molecule's reactivity. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM defines atomic properties and characterizes the nature of chemical bonds based on the topology of the electron density. It can be used to identify and classify covalent and non-covalent interactions within the molecule, providing a rigorous framework for analyzing its chemical structure. rsc.org
Computational Molecular Modeling for Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for designing more potent and selective drugs. Computational modeling plays a key role in establishing these relationships by correlating structural features of molecules with their biological activities. nih.gov Piperidine and acetophenone are both common scaffolds in pharmacologically active compounds, making derivatives of this compound interesting candidates for such studies. studyraid.comnih.govnih.gov
Computational SAR involves generating a series of derivatives of a lead compound—in this case, this compound—by modifying specific functional groups. For instance, substituents could be added to the aromatic ring or the piperidine ring. The properties of these derivatives (e.g., electronic, steric, hydrophobic) are then calculated and correlated with their experimentally determined biological activity using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling. amanote.com This process helps identify which molecular properties are crucial for activity, guiding the design of new, more effective compounds. researchgate.net
Table 2: Key Parameters in SAR Studies of this compound Derivatives
| Structural Modification | Property to Investigate | Potential Impact on Activity | Relevant Computational Technique |
|---|---|---|---|
| Substitution on the phenyl ring | Electronic effects (Hammett parameters) | Modulation of target binding affinity, metabolic stability | DFT, QSAR |
| Substitution on the piperidine ring | Steric bulk, lipophilicity (logP) | Altering solubility, membrane permeability, and receptor fit | Molecular Mechanics, QSAR |
| Modification of the acetyl group | H-bonding capacity, reactivity | Changing interactions with the biological target | Molecular Docking, DFT |
| Conformational restriction | Entropy of binding | Improving binding affinity by pre-organizing the molecule | Molecular Dynamics, Conformational Search |
Electrochemical Behavior and Mechanistic Electrochemistry
Cyclic Voltammetry and Differential Pulse Voltammetry of 4'-Piperidinoacetophenone
The electrochemical behavior of this compound (referred to as 4Pip) has been characterized using cyclic voltammetry (CV). In a typical experiment, the cyclic voltammogram of a 1 mM solution of 4Pip, recorded at a scan rate of 50 mV s⁻¹ in the presence of 200 mM N(C₄H₉)₄PF₆ as a supporting electrolyte, shows a distinct anodic (oxidation) wave. researchgate.net This wave is chemically irreversible, meaning the oxidized species is not readily reduced back to the original form in the reverse scan. researchgate.net
Several key potentials can be determined from the anodic wave and its derivatives, including the peak potential (Eₚ), half-peak potential (Eₚ/₂), and inflection potential (Eᵢ). researchgate.net Studies on the effect of scan rate reveal a dependence of these potentials. For instance, as scan rates increase from 10 to 500 mV s⁻¹, the peak potential (Eₚ) of 4Pip shifts to more positive values. researchgate.net This shift is a characteristic indicator of an irreversible electrochemical process, where the initial electron transfer is followed by a chemical reaction.
Table 1: Key Potentials from Cyclic Voltammetry of this compound (4Pip) researchgate.net
| Potential Type | Description | Scan Rate Dependence |
|---|---|---|
| Eₚ (Peak Potential) | The potential at which the peak current is observed. | Increases significantly with increasing scan rate. |
| Eₚ/₂ (Half-Peak Potential) | The potential at which the current is half of the peak current. | Increases with scan rate, but less dramatically than Eₚ. |
| Eᵢ (Inflection Potential) | The potential at the inflection point of the voltammetric wave. | Increases with scan rate, similar to Eₚ/₂. |
Note: The data reflects the general trends observed in the irreversible oxidation of this compound.
Mechanistic Elucidation of Redox Processes Involving the Piperidine (B6355638) and Acetophenone (B1666503) Moieties
The redox mechanism of this compound is primarily dictated by its functional groups. The piperidine moiety, containing a tertiary amine, is generally more susceptible to oxidation than the acetophenone group. Electrochemical studies of related N-substituted piperidones show that the initial oxidation step is an irreversible two-electron process occurring at the piperidine ring. mdpi.com This type of electrochemical oxidation of tertiary amines is known as a Shono oxidation. mdpi.com
Conversely, the electrochemical oxidation of the acetophenone moiety itself typically occurs at much higher positive potentials. researchgate.net In derivatives containing a phenol group, the hydroxyl group is oxidized first; in the absence of such easily oxidizable groups, the ketone is passivated on the electrode surface at potentials between 2.5 and 3.0 V. researchgate.net Therefore, in this compound, the electrochemical process is initiated by the oxidation of the nitrogen atom within the piperidine ring.
Investigation of Electrochemical Oxidation and Reduction Pathways
The irreversible nature of the oxidation wave in the cyclic voltammogram of this compound suggests that the initial electron transfer is coupled with subsequent chemical reactions. researchgate.net
The oxidation of the piperidine moiety is best described as a Proton-Coupled Electron Transfer (PCET) process. nih.govprinceton.edunih.gov In this mechanism, the transfer of electrons is coupled with the transfer of a proton. For heterocyclic tertiary amines like the piperidine in this compound, the process involves a two-electron oxidation coupled with a proton transfer. mdpi.com This generates a highly reactive iminium cation intermediate. mdpi.com PCET reactions are fundamental in a wide array of chemical and biological systems, and their study provides crucial thermodynamic and kinetic information about a redox process. nih.govnih.gov
The iminium cation intermediate formed during the PCET oxidation is unstable and can undergo various follow-up reactions. One plausible pathway that accounts for the electrochemical irreversibility is dimerization. mdpi.com The reactive electrophilic iminium cation can be attacked by a nucleophile. In the absence of other strong nucleophiles, a second, unoxidized molecule of this compound can act as the nucleophile, leading to the formation of a dimer. Such electrochemical oxidative dimerization is a known reaction pathway for various organic molecules. researcher.life This subsequent chemical reaction effectively removes the initially oxidized product from the electrode surface, preventing its reduction in the reverse scan and resulting in an irreversible cyclic voltammogram. mdpi.com
Application of Electrochemical Techniques for Derivatization and Analytical Sensing
The distinct electrochemical behavior of this compound opens avenues for its use in synthetic derivatization and as a target for analytical sensors.
The electrochemically generated iminium cation is a potent electrophile. This reactivity can be harnessed for synthetic purposes. By conducting the electrolysis in the presence of various nucleophiles, it is possible to achieve targeted derivatization of the molecule, forming new carbon-carbon or carbon-heteroatom bonds at the carbon atom adjacent to the piperidine nitrogen. This approach is analogous to the electrochemical synthesis of Michael addition products from related oxidized piperazine (B1678402) compounds. researchgate.net
Furthermore, the well-defined oxidation peak of this compound makes it suitable for quantitative analysis using electrochemical methods like differential pulse voltammetry or square wave voltammetry. mdpi.com Electrochemical sensors, often based on modified electrodes using materials like graphene, nanoparticles, or conducting polymers, offer high sensitivity and selectivity for detecting specific analytes. nih.govmdpi.comrsc.org A sensor designed for this compound could be developed by tailoring an electrode surface to optimize the electron transfer kinetics for its oxidation, enabling its detection in various samples. nih.govresearchgate.net
Biochemical Interactions and Mechanistic Pharmacological Studies
Investigations into Antimycobacterial Activity Mechanisms of 4'-Piperidinoacetophenone
This compound has been identified as a compound with selective antimycobacterial activity. nih.govchemicalbook.comsigmaaldrich.com Studies on a library of acetophenone (B1666503) derivatives revealed that this compound is bacteriostatic against mycobacteria, with a minimal inhibitory concentration (MIC) reported. The antimycobacterial efficacy of acetophenone compounds, including this compound, appears to be linked to their hydrophobic properties. It is hypothesized that their mechanism of action may involve the alkylation of currently unidentified intracellular target proteins. wikipedia.org Notably, the cytotoxicity of these compounds against eukaryotic cells seems to be independent of their bacteriostatic activity, suggesting a selective mechanism against mycobacteria. wikipedia.org
The high lipid content of the mycobacterial cell wall is a plausible factor contributing to the effectiveness of hydrophobic compounds like this compound. wikipedia.org While the precise molecular targets are yet to be elucidated, the proposed mechanism of alkylation points towards a covalent modification of essential biomolecules within the mycobacterium, leading to the inhibition of its growth. Further research is needed to isolate and identify the specific protein(s) that are alkylated by this compound, which would provide a more detailed understanding of its antimycobacterial action.
Table 1: Antimycobacterial Activity of this compound
| Compound | Activity Type | Proposed Mechanism | Key Findings |
|---|---|---|---|
| This compound | Bacteriostatic | Alkylation of intracellular proteins | Activity is associated with hydrophobicity; selective against mycobacteria. |
Elucidation of Bronchodilator Mechanisms of Action
While this compound is listed as a bronchodilator compound, nih.govchemicalbook.comsigmaaldrich.com detailed mechanistic studies elucidating its specific mode of action are not extensively available in the reviewed literature. Generally, bronchodilators act by relaxing the smooth muscle of the airways, leading to their widening and increased airflow. nih.govmedicalnewstoday.comnih.gov The primary mechanisms for achieving this effect involve the activation of beta-2 adrenergic receptors or the blockade of muscarinic receptors. nih.govmedicalnewstoday.comyoutube.com
Beta-2 adrenergic agonists stimulate G-protein coupled receptors on airway smooth muscle cells, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). youtube.com This increase in cAMP activates protein kinase A, which in turn phosphorylates several target proteins, resulting in a decrease in intracellular calcium levels and smooth muscle relaxation. youtube.com Anticholinergic (or muscarinic antagonist) bronchodilators work by blocking the action of acetylcholine (B1216132) on muscarinic receptors in the airways. medicalnewstoday.com This prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) that mediates bronchoconstriction. medicalnewstoday.com
Without specific studies on this compound, it is not possible to definitively state which, if any, of these pathways it utilizes. Its classification as a bronchodilator suggests it interacts with receptors or enzymes that regulate airway smooth muscle tone, but the specific targets and downstream signaling events remain to be investigated.
Molecular Basis of Flagellar Motility Modulation in Chlamydomonas
Research has shown that this compound modulates flagellar motility in the unicellular green alga Chlamydomonas. nih.govchemicalbook.comsigmaaldrich.com Chlamydomonas is a model organism for studying the function of flagella, which are structurally and functionally homologous to cilia in humans. wikipedia.org In studies screening various acetophenone derivatives, this compound was found to interfere with flagellar function, rendering the cells immotile. This effect is believed to be specific to the disruption of the phototaxis signaling pathway, as the compound had minimal impact on cell growth.
Phototaxis in Chlamydomonas is a complex process that relies on the coordinated movement of its two flagella to navigate towards or away from a light source. wikipedia.org The immotility induced by this compound suggests that it interacts with one or more of the numerous proteins that make up the flagellar apparatus or are involved in the signaling cascade that controls flagellar movement. The precise molecular target of this compound within the flagellar system has not been identified. However, the observed phenotype of immotility points to a direct interference with the molecular motors (dyneins) that power flagellar beating, the structural components of the axoneme, or the regulatory proteins that control dynein activity in response to light stimuli.
Table 2: Effect of this compound on Chlamydomonas Flagellar Motility
| Compound | Organism | Observed Effect | Proposed Molecular Basis |
|---|---|---|---|
| This compound | Chlamydomonas | Immotility, disruption of phototaxis | Interference with flagellar function/proteins |
Inhibition Kinetics and Binding Mechanisms with Cyclooxygenase (COX) Isoforms by this compound Oxime
There is no information available in the reviewed scientific literature regarding the inhibition kinetics and binding mechanisms of this compound oxime with cyclooxygenase (COX) isoforms. Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins (B1171923) and are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The inhibition of COX enzymes can occur through various mechanisms, including competitive, non-competitive, and irreversible inhibition, each with distinct kinetic profiles. nih.gov The development of selective COX-2 inhibitors has been a significant area of research to minimize the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov Without experimental data, any potential interaction between this compound oxime and COX isoforms remains speculative.
Receptor-Ligand Interactions and Binding Affinity Studies for this compound Scaffolds
Specific receptor-ligand interaction and binding affinity studies for the this compound scaffold are not detailed in the available literature. However, the piperidine (B6355638) moiety is a common scaffold in medicinal chemistry and is present in numerous compounds with affinity for various receptors. For instance, piperidine-based compounds have been investigated as ligands for sigma receptors (S1R and S2R), which are involved in a range of neurological functions. nih.gov The affinity and selectivity of these compounds are influenced by the nature and position of substituents on the piperidine ring and the phenyl group it is attached to. nih.gov
Toxicological Mechanisms of Action of this compound and its Metabolites
There is no specific information available in the reviewed scientific literature concerning the toxicological mechanisms of action of this compound and its metabolites. Toxicological studies are essential to understand the potential adverse effects of a chemical compound on biological systems. Such studies typically investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its potential to cause acute or chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. The metabolic fate of a compound is particularly important, as metabolites can sometimes be more toxic than the parent compound. Without dedicated toxicological and metabolic studies on this compound, its safety profile and potential for adverse health effects remain unknown.
Applications in Advanced Materials Science
Incorporation of 4'-Piperidinoacetophenone in Polymer and Biomaterial Matrices
The incorporation of specific chemical moieties into polymer and biomaterial scaffolds is a key strategy for tailoring their physical, chemical, and biological properties. While direct studies on the incorporation of this compound into these matrices are not extensively documented, the functionalities present in the molecule suggest several potential pathways for its use. The acetophenone (B1666503) group can serve as a site for polymerization or grafting, while the piperidine (B6355638) ring offers opportunities for acid-base interactions or as a linking point to other molecules.
In the broader context of polymer science, the development of advanced polymer materials is driven by the need for materials with specific functionalities and high performance. The synthesis of polymers with controlled molecular architectures is crucial for achieving desired properties mdpi.com. Functionalized polymeric nanocarriers, for instance, are designed for targeted drug delivery, and their efficacy often depends on the chemical groups on their surface mdpi.com. The piperidine moiety, being a common structural feature in many bioactive molecules, could be incorporated to enhance the biocompatibility or specific interactions of a biomaterial scaffold. For example, biomaterial scaffolds are often functionalized to improve cell adhesion and proliferation, and the incorporation of specific chemical cues is a common strategy to achieve this mdpi.comresearchgate.net.
The table below illustrates potential methods for incorporating this compound into polymer and biomaterial matrices, based on its functional groups.
| Functional Group | Potential Incorporation Method | Resulting Material Feature |
| Acetyl Group | Aldol (B89426) condensation polymerization with other carbonyl compounds. | Formation of a polyketone backbone with pendant piperidinophenyl groups. |
| Acetyl Group | Conversion to a vinyl group followed by radical polymerization. | Creation of a polystyrene-type polymer with piperidinophenyl side chains. |
| Phenyl Ring | Electrophilic aromatic substitution to attach polymerizable groups. | Integration into aromatic polymer backbones like poly(p-phenylene). |
| Piperidine Nitrogen | Ring-opening polymerization of lactones or epoxides initiated by the nitrogen. | Formation of polyester (B1180765) or polyether chains grafted from the piperidine ring. |
| Piperidine Nitrogen | As a monomer in condensation polymerization with diacids or diacyl chlorides. | Creation of polyamides with the piperidinophenyl moiety in the main chain. |
These hypothetical applications are grounded in established polymer and biomaterial synthesis strategies and highlight the versatility of the this compound structure.
Design of Functional Materials Utilizing the this compound Scaffold
The this compound scaffold can be a precursor for a variety of functional materials due to the reactivity of its constituent parts. The term "functional materials" refers to materials that possess specific properties and functions, such as electronic, optical, or biological activities mdpi.com. The design of such materials often involves the strategic assembly of molecular building blocks.
The synthesis of functional materials based on self-assembly is a prominent area of research mdpi.comnih.gov. The specific chemical features of this compound can be exploited to direct the self-assembly process, leading to materials with ordered structures and tailored properties. For example, the aromatic ring can participate in π-π stacking interactions, while the piperidine and ketone groups can engage in hydrogen bonding and dipole-dipole interactions.
The table below outlines potential functional materials that could be designed using the this compound scaffold.
| Material Type | Design Strategy | Potential Application |
| Non-Linear Optical (NLO) Materials | Introduction of electron-donating (piperidine) and electron-withdrawing (acetyl) groups on the phenyl ring creates a push-pull system, enhancing second-order NLO properties. | Optical communications, data storage. |
| Fluorescent Sensors | Modification of the acetophenone moiety to create a binding site for specific analytes. Changes in the fluorescence upon binding would indicate the presence of the analyte. | Environmental monitoring, medical diagnostics. |
| Liquid Crystals | Attachment of long alkyl chains to the piperidine or phenyl ring to induce mesomorphic behavior. The polar nature of the molecule could lead to the formation of smectic or nematic phases. | Display technologies. |
| Bioconjugates | Covalent attachment of biomolecules such as peptides or oligonucleotides to the this compound scaffold. | Targeted drug delivery, bioimaging. |
The development of such materials from this compound would be in line with current trends in materials science, which focus on creating innovative materials through molecular design and self-assembly mdpi.com.
Supramolecular Assembly and Host-Guest Chemistry with this compound Derivatives
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for the construction of complex and functional chemical systems. The this compound scaffold is well-suited for participating in supramolecular assemblies and host-guest chemistry due to its capacity for various non-covalent interactions.
Molecular recognition, the specific binding of a guest molecule to a host molecule, is governed by a variety of non-covalent interactions. The structure of this compound allows for several types of such interactions:
Hydrogen Bonding: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor.
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with other aromatic systems.
C-H···π Interactions: The C-H bonds of the piperidine ring can interact with the π-system of the phenyl ring or other aromatic guests.
Dipole-Dipole Interactions: The polar carbonyl group creates a significant dipole moment in the molecule, leading to dipole-dipole interactions.
The study of non-covalent interactions between cyclodextrins and aryl alkanol piperazine (B1678402) derivatives has shown that the piperazine moiety can be included in the cyclodextrin (B1172386) cavity, forming stable host-guest complexes nih.gov. Similar interactions can be expected for this compound and its derivatives with suitable host molecules. The formation of supramolecular assemblies in molecular complexes of N-donor ligands has been shown to be influenced by the conformational features of the interacting molecules nih.gov.
The following table summarizes the potential non-covalent interactions involving this compound and their role in molecular recognition.
| Interaction Type | Participating Moiety | Potential Guest/Host Partner |
| Hydrogen Bonding | Acetyl group (oxygen as acceptor) | Molecules with acidic protons (e.g., phenols, carboxylic acids) |
| π-π Stacking | Phenyl ring | Aromatic molecules (e.g., benzene (B151609), naphthalene) |
| C-H···π Interactions | Piperidine C-H bonds | Aromatic rings of host or guest molecules |
| Dipole-Dipole Interactions | Acetyl group | Other polar molecules |
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The ability of this compound derivatives to engage in multiple non-covalent interactions makes them promising candidates for the construction of self-assembled materials with hierarchical structures.
The design of functional materials through self-assembly is a rapidly developing field, with applications ranging from electronics to medicine nih.gov. The versatility of the this compound scaffold makes it an attractive platform for exploring new self-assembling systems.
Development of Catalytic Systems Employing this compound-derived Ligands or Frameworks
In catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. The this compound molecule contains both a nitrogen donor atom in the piperidine ring and an oxygen donor atom in the acetyl group, making it a potential bidentate ligand for metal coordination. Furthermore, the aromatic ring can be functionalized to introduce additional donor atoms, leading to polydentate ligands.
The development of catalysts from acetophenone derivatives has been explored in various contexts. For example, a concise asymmetric synthesis of the drug ramelteon (B1678794) was achieved using catalysis involving an acetophenone derivative researchgate.net. While this example uses the acetophenone derivative as a substrate, it highlights the importance of this class of compounds in catalytic transformations. In another study, the catalytic hydrodeoxygenation of acetophenone derivatives was achieved using a palladium-equipped porous organic polymer dtu.dk. This demonstrates the potential for designing catalytic systems that can act on the acetophenone moiety.
More directly relevant is the use of molecules containing N-donor ligands, such as piperidines, in catalysis. Copper(II) complexes with N-donor ligands have been shown to be effective catalysts for the oxidation of organic compounds nih.gov. The synthesis of such complexes with ligands derived from this compound could lead to new catalysts with unique reactivity. The selective hydrodeoxygenation of acetophenone derivatives has been successfully carried out using an iron-ruthenium nanoparticle catalyst, showcasing the potential for catalytic upgrading of this class of molecules d-nb.inforsc.org.
The table below outlines potential catalytic applications of this compound-derived ligands.
| Metal Center | Potential Ligand Structure | Catalytic Application |
| Palladium(II) | Bidentate N,O-ligation from the piperidine nitrogen and acetyl oxygen. | Cross-coupling reactions (e.g., Suzuki, Heck). |
| Copper(I/II) | Tridentate ligand with an additional donor group on the phenyl ring. | Atom transfer radical polymerization (ATRP), oxidation reactions. |
| Rhodium(I) | Chiral ligand derived from functionalization of the piperidine ring. | Asymmetric hydrogenation. |
| Iron(II/III) | Tetradentate ligand with a macrocyclic structure built around the piperidinophenyl core. | Oxidation of hydrocarbons. |
The synthesis of such catalytic systems would involve the coordination of the this compound-derived ligand to a suitable metal precursor. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the phenyl ring or the piperidine ring, allowing for the optimization of the catalyst's performance.
Role As a Privileged Scaffold in Drug Discovery and Medicinal Chemistry
Scaffold Hopping Strategies Incorporating 4'-Piperidinoacetophenone as a Core Structure
Scaffold hopping is a prominent strategy in drug design that involves modifying the central core of a known active compound to identify novel chemotypes with similar biological activity but potentially improved properties. nih.gov This approach is crucial for expanding into new chemical spaces, navigating patent-protected areas, and overcoming issues related to absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a lead compound. While specific, documented examples of scaffold hopping originating directly from this compound are not extensively detailed in the literature, the principles of this strategy can be readily applied to its structure.
Bioisosteric replacement is a key tactic within scaffold hopping, where one atom or group of atoms is exchanged for another with similar physical or chemical properties, aiming to create a new molecule with comparable biological effects. spirochem.comslideshare.net For the this compound scaffold, several conceptual hopping strategies can be envisioned:
Heterocycle Replacement: The piperidine (B6355638) ring itself is a common subject for bioisosteric replacement. Depending on the desired properties, it could be "hopped" to other six-membered nitrogenous heterocycles like piperazine (B1678402) or morpholine. This modification can significantly alter properties such as basicity, solubility, and hydrogen bonding capacity, which in turn affects target binding and pharmacokinetics. nih.gov
Aromatic Core Modification: The phenyl ring of the acetophenone (B1666503) moiety can be replaced with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or pyrimidine (B1678525) rings. Such a change modifies the electronic distribution, lipophilicity, and metabolic stability of the molecule. For instance, introducing nitrogen atoms into an aromatic system can enhance metabolic stability.
Ring System Alteration: More drastic hopping strategies could involve replacing the piperidine ring with different ring systems altogether, such as pyrrolidines or other saturated heterocycles, to explore different conformational spaces while attempting to maintain the key pharmacophoric interactions with the biological target. nih.gov
These strategies allow medicinal chemists to systematically explore new molecular architectures derived from the this compound core, aiming to discover next-generation compounds with superior therapeutic profiles. dundee.ac.uk
Design and Synthesis of Novel Pharmacologically Active Derivatives Based on the this compound Scaffold
The this compound scaffold is a versatile template for synthesizing a diverse range of pharmacologically active compounds, primarily due to the reactivity of its ketone functional group. Common synthetic strategies leverage well-established condensation reactions to introduce structural diversity.
One of the most utilized methods is the Claisen-Schmidt condensation , an aldol (B89426) condensation between a ketone and an aromatic aldehyde. This compound serves as the ketone component, reacting with various substituted benzaldehydes in the presence of a base (like NaOH) or acid to yield chalcones (1,3-diaryl-2-propen-1-ones). chemicalbook.comnih.gov These chalcones, characterized by an α,β-unsaturated keto function, are recognized for a wide spectrum of biological activities. ajol.info The simplicity of this reaction allows for the creation of large libraries of derivatives by varying the aldehyde reactant.
Another powerful synthetic route is the Mannich reaction , which is used to synthesize piperidin-4-ones. This multi-component reaction typically involves the condensation of a ketone (like ethyl methyl ketone), an aldehyde (e.g., benzaldehyde), and an amine source (like ammonium (B1175870) acetate) to form the core piperidone ring. biomedpharmajournal.orgresearchgate.net While this builds the piperidone ring itself rather than starting from this compound, the resulting piperidin-4-one pharmacophore is central to the structure and activity of many derivatives discussed in this context. nih.gov
The design of these novel derivatives is often guided by the therapeutic target. For example, mimicking the structure of natural products like curcumin (B1669340) has led to the synthesis of 4-piperidone (B1582916) curcumin analogues through Claisen-Schmidt condensation, aiming to harness and improve upon the parent compound's biological effects. researchgate.net Similarly, the synthesis of thiosemicarbazone derivatives from piperidin-4-ones is another strategy to enhance antimicrobial activity. biomedpharmajournal.org The design process focuses on modifying the scaffold to optimize interactions with biological receptors and improve drug-like properties.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Development for this compound Analogues
Understanding the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) is fundamental to optimizing lead compounds derived from the this compound scaffold. SAR studies investigate how changes in a molecule's structure affect its biological activity, while SPR studies examine how these changes influence its physicochemical properties.
For derivatives of this compound, such as chalcones, SAR analyses have revealed several key insights. The biological activity of chalcones is significantly influenced by the substitution pattern on both aromatic rings. researchgate.net
Substituents on the Aromatic Rings: The presence and position of electron-donating or electron-withdrawing groups on the phenyl rings can dramatically alter anti-inflammatory, antibacterial, and antioxidant potency. nih.govresearchgate.net For instance, in a series of 4'-aminochalcones, compounds with chloro, bromo, or multiple methoxy (B1213986) groups on the second aromatic ring demonstrated the highest antibacterial activity. researchgate.net
The α,β-Unsaturated Carbonyl System: This linker is a critical pharmacophore in many chalcones, responsible for their interaction with biological targets, including enzymes and transcription factors. ajol.info
In other piperidine-containing analogues, SAR studies have focused on modifications to the piperidine ring itself.
Substitution on Piperidine Nitrogen: Altering the substituent on the piperidine nitrogen can modulate activity. Studies on 4,4-disubstituted piperidines showed that this position tolerates a wide range of groups, including acyl and sulfonyl derivatives, without losing high affinity for the target receptor. nih.gov
Substitution on the Piperidine Ring: Adding substituents to the carbon atoms of the piperidine ring can influence both potency and selectivity by altering the molecule's conformation and interaction with the target's binding pocket.
Applications in Developing Specific Therapeutic Agents (e.g., Antibacterial, Anti-inflammatory)
The versatility of the this compound scaffold has been successfully exploited to develop derivatives with significant therapeutic potential, particularly as antibacterial and anti-inflammatory agents.
Antibacterial Applications
Numerous studies have demonstrated the potent antibacterial properties of compounds derived from the piperidin-4-one core. These derivatives often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgnih.gov
Piperidin-4-one Derivatives: A series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives showed good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org
Curcumin Analogues: Synthetic 4-piperidone curcumin analogues have been shown to be more effective against Gram-positive bacteria (like Bacillus subtilis and Enterococcus faecalis) than Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). researchgate.net The presence of halogen groups, such as chlorine, on the benzylidene rings was found to contribute positively to the antibacterial effect. researchgate.net
Chalcones: Chalcones derived from substituted acetophenones have also been investigated for their antimicrobial properties. researchgate.net A series of 4'-aminochalcones showed significant zones of inhibition against various bacterial strains, with activity dependent on the substitution pattern of the aromatic rings. researchgate.net
| Compound Type | Key Structural Features | Observed Activity | Reference |
|---|---|---|---|
| 2,6-Diaryl-3-methyl-4-piperidones | Core piperidone ring with aryl substitutions | Good activity compared to ampicillin | biomedpharmajournal.org |
| Thiosemicarbazone derivatives of piperidones | Addition of thiosemicarbazone moiety | Enhanced antifungal activity, good antibacterial activity | biomedpharmajournal.org |
| 4-Piperidone Curcumin Analogues | 3,5-bis-(chlorobenzylidene) substitutions | More effective against Gram-positive than Gram-negative bacteria | researchgate.net |
| 4'-Aminochalcones | Substitutions like -Cl, -Br, -OCH3 on aryl ring B | Significant zones of inhibition (17-25 mm) | researchgate.net |
Anti-inflammatory Applications
Derivatives of this compound have also emerged as promising anti-inflammatory agents. Chronic inflammation is implicated in numerous diseases, making the development of new anti-inflammatory drugs a critical area of research.
Chalcones: Many chalcone derivatives exhibit potent anti-inflammatory properties, which are often linked to their antioxidant capabilities and their ability to inhibit key inflammatory enzymes like cyclooxygenase (COX). researchgate.netnih.gov In one study, certain 4'-aminochalcones showed anti-inflammatory activity equivalent to the reference drug indomethacin (B1671933) in a carrageenan-induced rat paw edema model. researchgate.net
Piperidone Derivatives: Substituted 4-piperidones have been synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net A series of N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov Other synthesized dispiro-heterocycles containing the piperidone core revealed higher anti-inflammatory potency than indomethacin in animal models. nih.gov
Piperazine/Piperidine Amides: Other related structures, such as piperlotines (amides containing a piperidine ring), have shown excellent in vivo anti-inflammatory activity, suggesting the broader utility of the piperidine motif in this therapeutic area. scielo.org.mx
| Compound Type | Mechanism/Model | Observed Activity | Reference |
|---|---|---|---|
| 4'-Aminochalcones | Carrageenan-induced rat paw edema | Activity equivalent to indomethacin | researchgate.net |
| N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | Inhibition of IL-6 and TNF-α in LPS-induced cells | Promising anti-inflammatory properties | nih.gov |
| Dispiro-heterocycles with 4-piperidone core | Carrageenan-induced paw edema | Higher potency than indomethacin after 4 hours | nih.gov |
| Substituted 4-piperidones | Screened in mice for analgesic and anti-inflammatory effects | Some compounds showed good analgesic activity | researchgate.net |
| Piperlotines (Piperidine amides) | TPA acute inflammation model in mice | Excellent in vivo anti-inflammatory activity | scielo.org.mx |
Q & A
Basic Research Question
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H] at m/z 232.1443) differentiates it from analogs like 4'-methylpiperidinoacetophenone (m/z 218.1287) .
- 2D NMR : COSY and HSQC spectra resolve overlapping signals; the piperidine NH proton appears as a broad singlet at δ 3.2–3.5 ppm in DMSO-d .
- XRD : Compare unit cell parameters (e.g., space group P2/c) with Cambridge Structural Database entries to confirm identity .
How can researchers address reproducibility issues in biological assays involving this compound?
Advanced Research Question
Reproducibility challenges stem from batch variability or assay conditions. Mitigation strategies:
- Standardize compound storage (-20°C under argon) to prevent oxidation.
- Validate cell line authenticity via STR profiling and maintain passage numbers <20.
- Use internal controls (e.g., reference inhibitors) in each assay plate. For in vivo studies, adhere to ARRIVE guidelines for sample size and randomization . Publish raw datasets in repositories like Zenodo to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
